![molecular formula C13H19N3O3S2 B2594942 1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 1322957-50-5](/img/structure/B2594942.png)
1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been studied as inhibitors of bacterial DNA gyrase B (GyrB) . These compounds have been synthesized and tested for their inhibitory activity .
Synthesis Analysis
The synthesis of these compounds involves the use of combined theoretical techniques . In one study, three new DNA gyrase inhibitors were synthesized, two of which exhibited significant inhibitory activity .Molecular Structure Analysis
The molecular structure of these compounds has been analyzed using Quantum Theory of Atoms In Molecules (QTAIM) calculations . This approach provides a detailed description of the different affinities of the ligands .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been studied . One of the synthesized inhibitors binds spatially differently from known GyrB inhibitors because its 3-oxopropanoic acid moiety is oriented toward a previously unexplored subsite of the binding pocket .Scientific Research Applications
- Application : The compound has been investigated as a dual kinase inhibitor against both CK2 and GSK3β. By inhibiting these kinases simultaneously, it aims to prevent PTEN deactivation more effectively .
- Application : The compound has been studied as an inhibitor of GyrB. Its interactions with the enzyme stabilize molecular complexes, making it a potential antimicrobial agent .
Dual Kinase Inhibition
Bacterial DNA Gyrase Inhibition
Thiol Derivative
Mechanism of Action
Target of Action
Similar compounds with the 4,5,6,7-tetrahydrobenzo[d]thiazole moiety have been reported to act as inhibitors of bacterial dna gyrase b (gyrb) .
Mode of Action
Similar compounds have been shown to inhibit bacterial dna gyrase b (gyrb), a type ii topoisomerase . These compounds likely interact with the enzyme to prevent DNA supercoiling, an essential process for bacterial DNA replication .
Biochemical Pathways
By inhibiting dna gyrase b, the compound could potentially disrupt bacterial dna replication and transcription .
Result of Action
Inhibition of dna gyrase b could potentially lead to the disruption of bacterial dna replication and transcription, resulting in bacterial cell death .
Future Directions
properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-21(18,19)16-8-4-6-10(16)12(17)15-13-14-9-5-2-3-7-11(9)20-13/h10H,2-8H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDABBQUISINSDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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